1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol
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Overview
Description
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol is an organic compound that belongs to the class of beta-adrenergic receptor antagonists. These compounds are commonly used in the treatment of cardiovascular diseases due to their ability to block the effects of adrenaline on the heart and blood vessels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol typically involves multiple steps, including the formation of the propylamino and phenoxy groups. Common synthetic routes may include:
Step 1: Alkylation of 2,3,6-trimethylphenol with an appropriate alkyl halide to form the phenoxy intermediate.
Step 2: Reaction of the phenoxy intermediate with an epoxide to introduce the propylamino group.
Step 3: Final coupling of the intermediates under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions may vary depending on the nucleophile, but typical reagents include alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol has various applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic uses in treating cardiovascular diseases and other conditions.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound inhibits the effects of adrenaline, leading to decreased heart rate and blood pressure. This action is mediated through the inhibition of cyclic AMP (cAMP) production and subsequent downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Propranolol: Another beta-adrenergic receptor antagonist with similar cardiovascular effects.
Atenolol: A selective beta-1 receptor antagonist used in the treatment of hypertension.
Metoprolol: A beta-1 selective antagonist with applications in treating heart failure and arrhythmias.
Uniqueness
1-(3-Propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol may have unique properties such as specific receptor selectivity, pharmacokinetics, or side effect profiles that distinguish it from other beta-adrenergic receptor antagonists.
Properties
IUPAC Name |
1-(3-propan-2-yloxypropylamino)-3-(2,3,6-trimethylphenoxy)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO3/c1-13(2)21-10-6-9-19-11-17(20)12-22-18-15(4)8-7-14(3)16(18)5/h7-8,13,17,19-20H,6,9-12H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEVFSJTYPWFFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(CNCCCOC(C)C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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